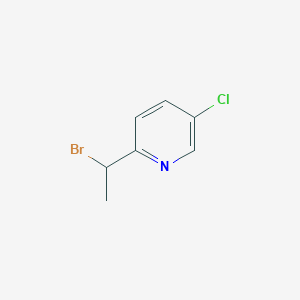
Pyridine, 2-(1-bromoethyl)-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyridine, 2-(1-bromoethyl)-5-chloro-” is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. It is a pyridine derivative . The empirical formula is C7H9Br2N and the molecular weight is 266.96 .
Synthesis Analysis
The synthesis of “Pyridine, 2-(1-bromoethyl)-5-chloro-” involves complex chemical reactions. A synthetic sequence leading to 3,5-dimethyl-4-substituted pyridines is described . The sequence takes advantage of the steric influence exerted by substituents attached to the pyridine nucleus at the 3- and 5-positions on functional groups at the 4-position .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-(1-bromoethyl)-5-chloro-” can be represented by the SMILES stringCC(C1=NC=CC=C1)Br.Br . This indicates that the molecule consists of a pyridine ring with a bromoethyl group attached to the second carbon atom . Chemical Reactions Analysis
The chemical reactions involving “Pyridine, 2-(1-bromoethyl)-5-chloro-” are complex and involve multiple steps. For instance, it participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .Physical And Chemical Properties Analysis
“Pyridine, 2-(1-bromoethyl)-5-chloro-” is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
- Ring Halogenations and Catalysis : The compound has been used in ring halogenations of polyalkylbenzenes, demonstrating its utility in synthesizing mixed halogenated compounds through selective catalysis (Bovonsombat & Mcnelis, 1993).
- Reagent for Synthesis of Chloro Compounds : It serves as a precursor for the synthesis of chloro derivatives from bromo compounds in π-deficient series, such as pyridine and quinoline, highlighting its role in functional group transformations (Mongin et al., 1996).
- Optically Active Pyridine Derivatives : The compound is integral to the enantioselective synthesis of optically active pyridine derivatives, showcasing its application in the production of chiral materials (Bolm et al., 1992).
Material Science and Molecular Structures
- Spectroscopic and Optical Studies : Research has explored its spectroscopic characterization and theoretical studies on its structure and non-linear optical properties, contributing to material science and optical technology applications (Vural & Kara, 2017).
- Molecular Structures with Metal Organics : Studies have also looked into the synthesis and molecular structures of pyridine derivatives functionalized with trimethylsilyl, trimethylgermyl, and trimethylstannyl groups, providing insights into the design of novel organometallic compounds (Riedmiller et al., 1999).
Catalysis and Cross-Coupling Reactions
- Functionalized Pyridylboronic Acids : This compound is foundational in creating functionalized pyridylboronic acids that undergo cross-coupling reactions, highlighting its importance in the synthesis of heteroarylpyridine derivatives, crucial for pharmaceutical and material science research (Parry et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(1-bromoethyl)-5-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGOJJLYKVGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-bromoethyl)-5-chloro- | |
CAS RN |
1122705-36-5 |
Source


|
| Record name | 2-(1-bromoethyl)-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

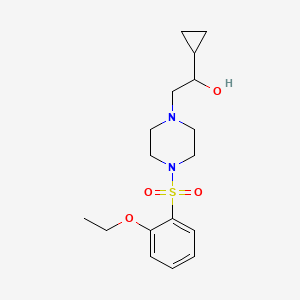

![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)
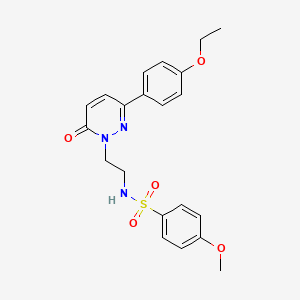
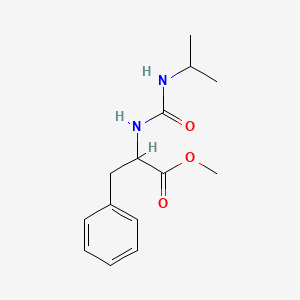

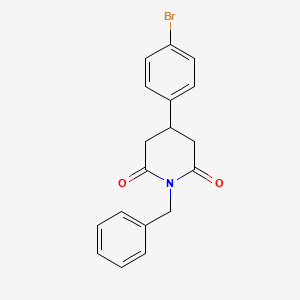
![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)
![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)
